2,3-dihydro-1H-carbazol-4(9H)-one
Overview
Description
2,3-dihydro-1H-carbazol-4(9H)-one, also known as this compound, is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Carbazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Compounds containing the carbazole motif, which is structurally related to 1,2,3,4-tetrahydro-4-oxo-carbazole, have been associated with several biological activities .
Mode of Action
It is known that several members of this family emit fluorescence on photoexcitation , which could potentially be used in biochemical and biophysical research.
Biochemical Pathways
It is known that carbazole derivatives, which are structurally related to 1,2,3,4-tetrahydro-4-oxo-carbazole, have diverse and versatile biological properties .
Pharmacokinetics
It is known that the compound has a predicted boiling point of 3357±410 °C and a predicted pKa of 493±020 .
Result of Action
It is known that compounds containing the carbazole motif, which is structurally related to 1,2,3,4-tetrahydro-4-oxo-carbazole, have antibacterial and antiyeast properties in addition to suppressing the growth of phytopathogenic fungi .
Action Environment
It is known that the fluorescence of several members of this family is sensitive to the polarity and the hydrogen-bonded nature of the solvent .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydro-4-oxo-carbazole is an important synthetic intermediate to obtain carbazole derivatives . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . On photoexcitation, certain derivatives of this compound emit fluorescence, making them useful for visualizing biological processes .
Cellular Effects
The compound has been found to have antibacterial and antiyeast properties, in addition to suppressing the growth of phytopathogenic fungi . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 1,2,3,4-Tetrahydro-4-oxo-carbazole exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetrahydro-4-oxo-carbazole change over time. The compound is stable and does not easily decompose, allowing for long-term storage . Long-term effects on cellular function observed in in vitro or in vivo studies are still being researched.
Metabolic Pathways
1,2,3,4-Tetrahydro-4-oxo-carbazole is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1,2,3,4-Tetrahydro-4-oxo-carbazole within cells and tissues are complex processes that involve various transporters and binding proteins. The compound’s localization or accumulation may be affected by these interactions .
Subcellular Localization
The subcellular localization of 1,2,3,4-Tetrahydro-4-oxo-carbazole and its effects on activity or function are areas of active research. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Biological Activity
2,3-Dihydro-1H-carbazol-4(9H)-one, commonly referred to as Ondansetron Impurity A, is a heterocyclic compound with significant biological activity. Its structure features a carbazole moiety, which is integral to its pharmacological properties. This article explores the compound's biological activities, including its potential applications in medicinal chemistry, particularly as an inhibitor of various enzymes and receptors.
Chemical Structure and Properties
The molecular formula of this compound is C12H11NO, with a CAS number of 15128-52-6. The compound typically appears as a solid with a melting point range of 224-226°C and a boiling point of approximately 386.3°C at 760 mmHg. Its structure includes a carbonyl group at the 4-position of the carbazole framework, which contributes to its reactivity and biological activity.
Antiviral Activity
Research has shown that this compound exhibits notable antiviral properties. It has been investigated as an inhibitor of HIV integrase, suggesting its potential role in HIV treatment strategies. The compound's derivatives have also demonstrated significant inhibitory effects against various viral targets, including human cytomegalovirus (HCMV) and hepatitis C virus (HCV) .
Anti-inflammatory and Enzyme Inhibition
The compound has been studied for its inhibitory effects on human lipoxygenase, an enzyme involved in inflammatory processes. This activity positions it as a candidate for anti-inflammatory drug development. Additionally, derivatives of this compound have shown promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial in cell proliferation and cancer progression .
Antimicrobial Properties
This compound has displayed antimicrobial activity against various bacterial strains. In vitro studies have reported significant zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Study on Antiviral Activity
A study investigating the antiviral efficacy of carbazole derivatives found that certain analogs of this compound exhibited IC50 values significantly lower than traditional antiviral agents. For instance, one derivative showed an IC50 value of 40 nM against HCMV, highlighting its potency .
Anti-cancer Potential
In another research effort, carbazole-based amides derived from this compound were evaluated for their cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and A875 (melanoma). Some compounds demonstrated selective toxicity towards cancer cells compared to normal cells, making them promising candidates for further development in cancer therapy .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Biological Activity | Notes |
---|---|---|
Carbazole | Base structure; lacks carbonyl functionality | Foundational structure for derivatives |
9-Hydroxycarbazole | Enhanced solubility; antimicrobial | Contains hydroxyl group |
Indole | Lacks carbonyl group; simpler structure | Exhibits different biological properties |
N-Acyl derivatives | Significant anti-cancer activity | Derived from carbazole framework |
Properties
IUPAC Name |
1,2,3,9-tetrahydrocarbazol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-2,4-5,13H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXKDTZEIWTHRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801290622 | |
Record name | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801290622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15128-52-6 | |
Record name | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15128-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801290622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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